molecular formula C20H15BrF2N2O3S B4696027 N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4696027
M. Wt: 481.3 g/mol
InChI Key: FNIWVVLQFXXJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A involves the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to inhibit the activation of these pathways, leading to the regulation of various cellular processes such as cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A have been studied extensively in vitro and in vivo. In vitro studies have shown that N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and protect neurons from oxidative stress. In vivo studies have shown that N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A can inhibit tumor growth, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments include its high potency, selectivity, and specificity for various signaling pathways. However, the limitations of using N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in lab experiments include its potential toxicity, low solubility, and limited availability.

Future Directions

There are several future directions for the research on N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A. One direction is to study the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to develop more efficient synthesis methods for N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A to increase its availability and reduce its cost. Additionally, further studies are needed to investigate the potential toxicity and pharmacokinetics of N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A in vivo to determine its safety and efficacy for clinical applications.
In conclusion, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A is a novel small molecule that has shown promising results in scientific research applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential therapeutic applications and develop more efficient synthesis methods.

Scientific Research Applications

N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to inhibit the growth of cancer cells and induce apoptosis through the regulation of various signaling pathways. In inflammation research, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, N~2~-(3-bromophenyl)-N~1~-(2,6-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide A has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrF2N2O3S/c21-14-6-4-7-15(12-14)25(29(27,28)16-8-2-1-3-9-16)13-19(26)24-20-17(22)10-5-11-18(20)23/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIWVVLQFXXJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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